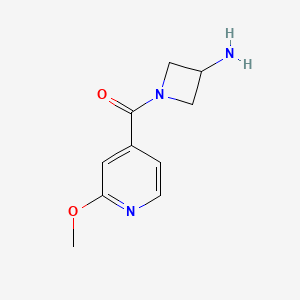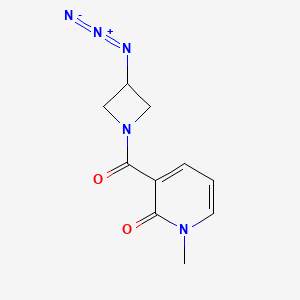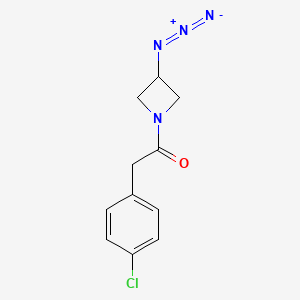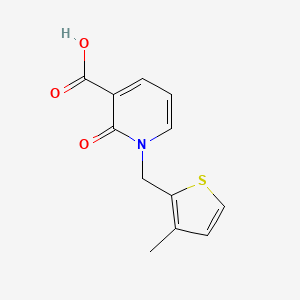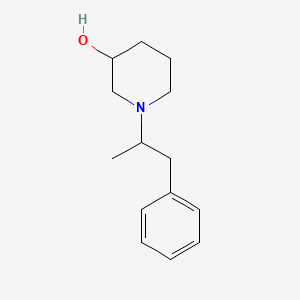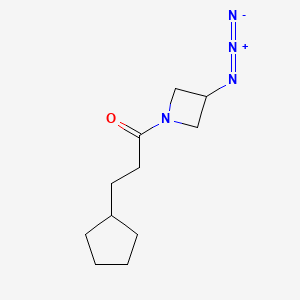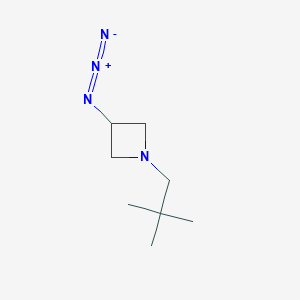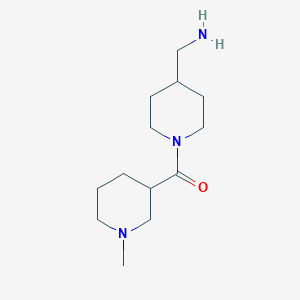
(4-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanon
Übersicht
Beschreibung
(4-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone is a useful research compound. Its molecular formula is C13H25N3O and its molecular weight is 239.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimalarielle Aktivität
Strukturell einfache synthetische 1, 4-disubstituierte Piperidine haben eine hohe Selektivität für resistentes Plasmodium falciparum gezeigt, den Parasiten, der für Malaria verantwortlich ist . Dies deutet darauf hin, dass „(4-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanon“ möglicherweise bei der Entwicklung von Antimalariamitteln eingesetzt werden könnte.
Antibakterielle Aktivität
Verbindungen mit einem Chinolin-Molekül, das strukturell dem Piperidin ähnelt, wurden als antimikrobielle Aktivität nachgewiesen . Dies deutet darauf hin, dass „this compound“ möglicherweise antimikrobielle Eigenschaften aufweisen könnte.
Antitumoraktivität
Chinolin-basierte Verbindungen wurden auch als Antitumoraktivität nachgewiesen . Dies deutet darauf hin, dass „this compound“ möglicherweise in der Krebsforschung eingesetzt werden könnte.
Entzündungshemmende Aktivität
Chinolin-basierte Verbindungen wurden als entzündungshemmende Aktivität nachgewiesen . Dies deutet darauf hin, dass „this compound“ möglicherweise zur Behandlung entzündlicher Erkrankungen eingesetzt werden könnte.
Anti-HIV-Aktivität
Chinolin-basierte Verbindungen wurden als Anti-HIV-Aktivität nachgewiesen . Dies deutet darauf hin, dass „this compound“ möglicherweise in der HIV-Forschung eingesetzt werden könnte.
Antidepressive Aktivität
Chinolin-basierte Verbindungen wurden als antidepressive Aktivität nachgewiesen . Dies deutet darauf hin, dass „this compound“ möglicherweise zur Behandlung von Depressionen eingesetzt werden könnte.
Wirkmechanismus
Target of Action
The primary target of (4-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone is the Serine/threonine-protein kinase Chk1 . This protein plays a critical role in cell cycle regulation, particularly in response to DNA damage .
Mode of Action
This inhibition could lead to alterations in cell cycle progression and potentially induce cell death in certain contexts .
Biochemical Pathways
Given its target, it is likely involved in pathways related to cell cycle regulation and dna damage response .
Result of Action
The molecular and cellular effects of (4-(Aminomethyl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone’s action are likely dependent on the context in which it is used. Given its target, it may induce cell cycle arrest or cell death in cells with DNA damage .
Eigenschaften
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(1-methylpiperidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-15-6-2-3-12(10-15)13(17)16-7-4-11(9-14)5-8-16/h11-12H,2-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPNURNZGXEUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)N2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


